

An In-depth Technical Guide to 3-Iodo-4-nitroanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iodo-4-nitroanisole**

Cat. No.: **B1333487**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Iodo-4-nitroanisole** (CAS Number: 214279-40-0), a key chemical intermediate in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, safety and handling protocols, and provides illustrative experimental procedures for its synthesis, purification, and characterization. Furthermore, this guide explores the reactivity of its functional groups and its potential applications as a versatile building block in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors.

Introduction

3-Iodo-4-nitroanisole, systematically named 2-iodo-4-methoxy-1-nitrobenzene, is a substituted aromatic compound featuring an anisole backbone with iodo and nitro functionalities. This substitution pattern makes it a valuable precursor in synthetic organic chemistry. The presence of three distinct functional groups—an ether, a nitro group, and an iodine atom—offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, while the iodo group serves as an excellent handle for various cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. Aromatic nitro compounds are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules^[1]. The ability to introduce an amino group via reduction of the nitro moiety, coupled with the versatility of the

iodo group in forming new carbon-carbon and carbon-heteroatom bonds, positions **3-Iodo-4-nitroanisole** as a strategic building block in drug discovery programs[2][3].

Chemical and Physical Properties

3-Iodo-4-nitroanisole is a yellow to orange-brown crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	214279-40-0	[4][5][6][7]
IUPAC Name	2-iodo-4-methoxy-1-nitrobenzene	[4][5]
Synonyms	3-Iodo-4-nitrophenyl methyl ether, 4-Nitro-3-iodoanisole	[4]
Molecular Formula	C ₇ H ₆ INO ₃	[4][5][7]
Molecular Weight	279.03 g/mol	[4][5][7]
Appearance	Crystalline powder or crystals, yellow to orange-brown	[5]
Melting Point	68.0 °C to 73.0 °C	[4][5]
Density	1.893 g/cm ³ (estimate)	[7]
InChI Key	NLTAHTYBZZSCIT-UHFFFAOYSA-N	[4][5]
SMILES	COc1=CC=C(C(I)=C1)---INVALID-LINK--=O	[4][5]
Solubility	Soluble in organic solvents like ethanol and dimethylformamide; low solubility in water.	[8]

Safety and Handling

3-Iodo-4-nitroanisole is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Hazard Statements:[4]

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H373: May cause damage to organs through prolonged or repeated exposure.

Precautionary Statements:[4]

- P260: Do not breathe dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Synthesis of 3-Iodo-4-nitroanisole

A plausible synthetic route to **3-Iodo-4-nitroanisole** involves the diazotization of 3-amino-4-nitroanisole followed by a Sandmeyer-type iodination reaction.

Reaction Scheme:

Figure 1: Synthesis of **3-Iodo-4-nitroanisole**.

Materials:

- 3-Amino-4-nitroanisole
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Deionized Water
- Ice
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ethanol or Hexane for recrystallization

Procedure:

- **Diazotization:** In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-amino-4-nitroanisole in a mixture of concentrated sulfuric acid and water. Cool the solution to 0-5 °C.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- **Iodination:** In a separate beaker, dissolve potassium iodide in water and cool it in an ice bath.

- Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
- Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess iodine.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude **3-Iodo-4-nitroanisole** can be purified by recrystallization.

Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Alternatively, hexane can be used as a recrystallization solvent.

Analytical Characterization

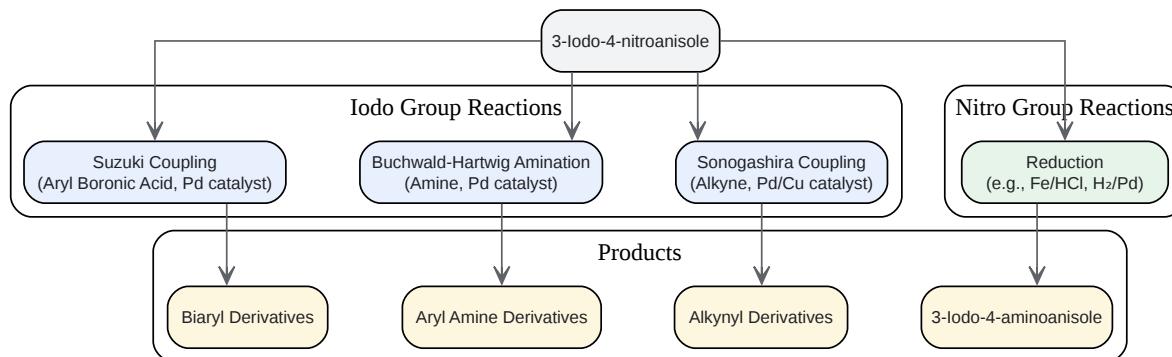
The structure and purity of the synthesized **3-Iodo-4-nitroanisole** can be confirmed using various analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (400 MHz, CDCl_3): The expected spectrum would show three signals in the aromatic region and one singlet for the methoxy group. Based on data for similar compounds, the approximate chemical shifts (δ , ppm) would be:
 - ~8.1-8.3 (d, 1H, proton ortho to the nitro group)
 - ~7.2-7.4 (dd, 1H, proton meta to the nitro group and ortho to the iodo group)
 - ~6.8-7.0 (d, 1H, proton ortho to the methoxy group)
 - ~3.9 (s, 3H, $-\text{OCH}_3$)
- ^{13}C NMR (100 MHz, CDCl_3): The expected spectrum would show seven distinct signals. Approximate chemical shifts (δ , ppm) based on related structures would be:[4]
 - ~160-165 (C-OCH_3)
 - ~145-150 (C-NO_2)
 - ~135-140 (C-H ortho to nitro)
 - ~125-130 (C-H meta to nitro)
 - ~110-115 (C-H ortho to methoxy)
 - ~85-90 (C-I)
 - ~56-58 ($-\text{OCH}_3$)

2. Mass Spectrometry (MS):

- Electron Ionization (EI): The mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 279$. Key fragmentation patterns would likely involve the loss of:
 - NO_2 ($m/z = 233$)
 - CH_3 ($m/z = 264$)
 - I ($m/z = 152$)


- A combination of these losses.

3. Infrared (IR) Spectroscopy:

- The IR spectrum should show characteristic absorption bands for:
 - Asymmetric and symmetric NO_2 stretching ($\sim 1520\text{-}1560 \text{ cm}^{-1}$ and $\sim 1345\text{-}1385 \text{ cm}^{-1}$)
 - C-O stretching of the aryl ether ($\sim 1240\text{-}1280 \text{ cm}^{-1}$)
 - Aromatic C-H stretching ($\sim 3000\text{-}3100 \text{ cm}^{-1}$)

Reactivity and Synthetic Applications

The synthetic utility of **3-iodo-4-nitroanisole** stems from the reactivity of its iodo and nitro groups.

[Click to download full resolution via product page](#)

Figure 2: Key reaction pathways for **3-iodo-4-nitroanisole**.

Reactions at the Iodo Group

The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

- Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids provides access to complex biaryl structures, a common motif in kinase inhibitors[9][10].
- Buchwald-Hartwig Amination: Coupling with a wide range of primary and secondary amines allows for the synthesis of diverse N-aryl compounds[5][11][12].
- Sonogashira Coupling: Reaction with terminal alkynes yields aryl-alkyne derivatives.

These reactions are fundamental in medicinal chemistry for exploring the chemical space around a core scaffold to optimize biological activity and pharmacokinetic properties.

Reactions at the Nitro Group

The nitro group can be readily reduced to a primary amine using various reagents, such as iron powder in acidic media or catalytic hydrogenation (e.g., H₂ over Pd/C)[13]. The resulting 3-iodo-4-aminoanisole is a bifunctional intermediate where the newly formed amino group can be further functionalized (e.g., acylation, sulfonylation) and the iodo group can participate in cross-coupling reactions.

Applications in Drug Development

While specific drugs derived directly from **3-Iodo-4-nitroanisole** are not prominent in the literature, its value lies in its role as a versatile building block for the synthesis of potential therapeutic agents[3]. The functionalities present in this molecule are relevant to the design of various classes of drugs, most notably kinase inhibitors.

Many kinase inhibitors feature a heterocyclic core appended with various aryl and amino substituents designed to interact with the ATP-binding site of the kinase[14][15][16]. The synthetic pathways outlined above (Suzuki coupling, Buchwald-Hartwig amination) are routinely employed to construct these complex molecules. **3-Iodo-4-nitroanisole** provides a platform to introduce a substituted aniline or biaryl moiety, which can be crucial for achieving potency and selectivity for a specific kinase target.

The general workflow for utilizing a building block like **3-Iodo-4-nitroanisole** in a kinase inhibitor discovery program is depicted below.

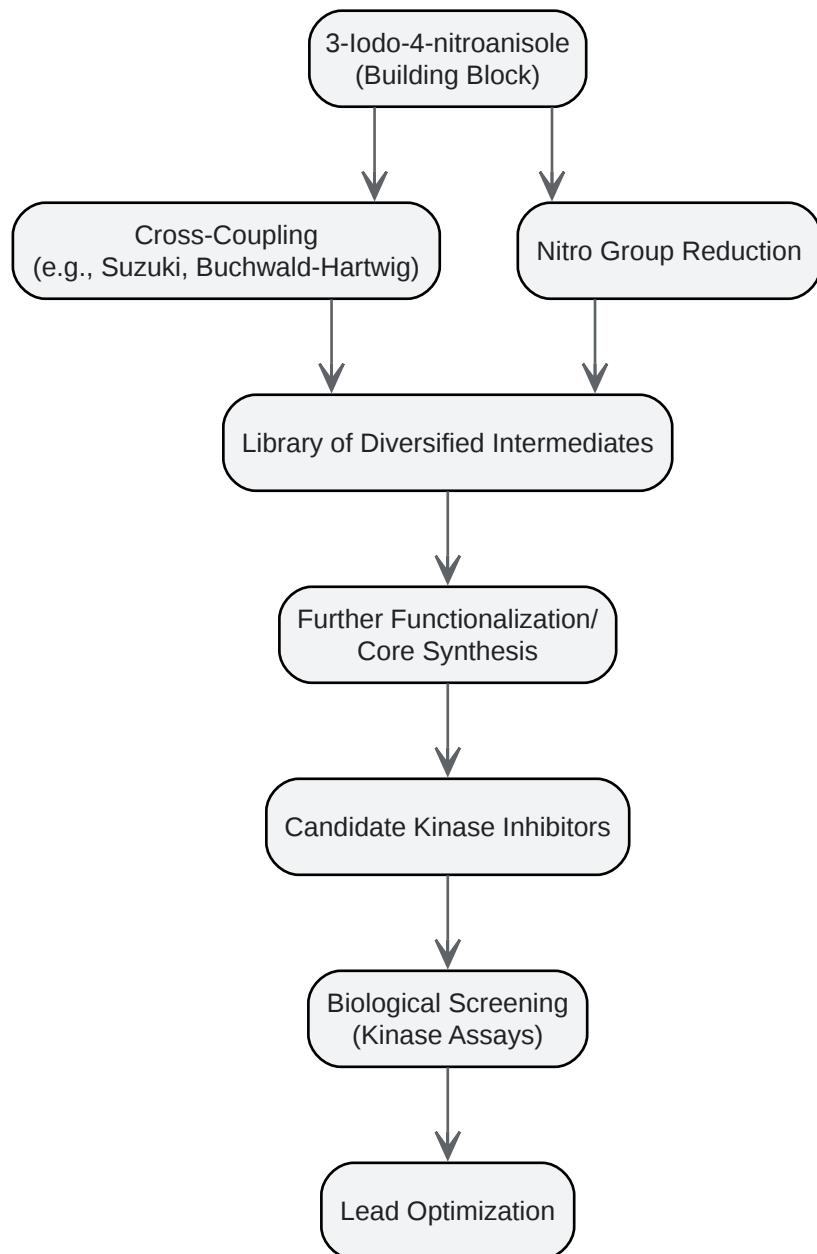

[Click to download full resolution via product page](#)

Figure 3: Workflow for utilizing **3-Iodo-4-nitroanisole** in drug discovery.

Conclusion

3-Iodo-4-nitroanisole (CAS: 214279-40-0) is a strategically important chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physical and chemical properties, combined with the versatile reactivity of its iodo and nitro functional groups, make it an attractive starting material for the synthesis of complex molecules. The

ability to participate in a variety of cross-coupling reactions and the straightforward conversion of the nitro group to an amine provide medicinal chemists with a powerful tool for generating libraries of compounds for biological screening, particularly in the search for novel kinase inhibitors. Adherence to strict safety protocols is essential when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbino.com]
- 3. nbinno.com [nbino.com]
- 4. rsc.org [rsc.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. compoundchem.com [compoundchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. prepchem.com [prepchem.com]
- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 16. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Iodo-4-nitroanisole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333487#3-iodo-4-nitroanisole-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com